2-Chloro-3-methoxyquinoline
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Overview
Description
2-Chloro-3-methoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the second position and a methoxy group at the third position on the quinoline ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as chloroquine, primarily target heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme to non-toxic hemazoin .
Mode of Action
Chloroquine, a related quinoline derivative, inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite .
Biochemical Pathways
Quinoline derivatives are known to interfere with the heme detoxification pathway in plasmodium species . This interference disrupts the parasite’s ability to neutralize the toxic heme released during hemoglobin digestion, leading to its death .
Pharmacokinetics
Quinoline derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted primarily in the urine .
Result of Action
The inhibition of heme polymerase by quinoline derivatives leads to the accumulation of toxic heme within the parasite, resulting in its death .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of quinoline derivatives .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes and proteins, influencing biochemical reactions .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxyquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives. This reaction involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and chlorination.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient production. Transition metal-catalyzed reactions and green chemistry approaches, such as microwave-assisted synthesis, are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives .
Scientific Research Applications
2-Chloro-3-methoxyquinoline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an antimalarial agent and in the development of other therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-Methoxyquinoline: Lacks the chlorine atom, which may influence its interaction with molecular targets.
2-Chloro-3-hydroxyquinoline: Has a hydroxyl group instead of a methoxy group, which can alter its solubility and reactivity.
Uniqueness: 2-Chloro-3-methoxyquinoline is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties and potential biological activities. This combination of functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-3-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFQNJGPOSEULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2N=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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